REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1>>[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1
|
Name
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|
Quantity
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3.58 g
|
Type
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reactant
|
Smiles
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NC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
4.62 g
|
Type
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reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting crude product was purified by silica gel column chromatography (
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Type
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ADDITION
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Details
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a 39:1 mixture of chloroform and acetone as the eluent)
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Name
|
|
Type
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product
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Smiles
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OC1=CC=C(CNC2=CC=C(C#N)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |